3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.
Substitution reactions: The piperazine ring is then substituted with the 4-methoxyphenyl and 3-methylphenyl groups using nucleophilic substitution reactions.
Formation of the butanone moiety: This involves the reaction of the substituted piperazine with a butanone derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.
3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one: A structurally related compound with a shorter carbon chain.
4-(3-Methylphenyl)piperazine: Another piperazine derivative with a different substitution pattern.
Uniqueness
3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
90316-57-7 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-17-5-4-6-20(15-17)23-11-13-24(14-12-23)22(25)16-18(2)19-7-9-21(26-3)10-8-19/h4-10,15,18H,11-14,16H2,1-3H3 |
InChI Key |
OUYKZCKDVDCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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